molecular formula C14H20N2O5 B1468221 Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate CAS No. 1353502-02-9

Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate

Cat. No. B1468221
CAS RN: 1353502-02-9
M. Wt: 296.32 g/mol
InChI Key: RTRZGXZROQPVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s typically added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate” are not available, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of a compound with a Boc group would include the Boc group attached to the nitrogen atom of the amine. The Boc group itself consists of a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection is often a key step in the synthesis of complex organic molecules .

Mechanism of Action

The Boc group serves as a protecting group in organic synthesis, particularly for amines . It prevents the amine from reacting with other reagents until the Boc group is removed .

Safety and Hazards

Compounds with Boc groups can pose various safety hazards. For example, they may cause skin and eye irritation, and may be harmful if inhaled . Always refer to the safety data sheet for the specific compound for detailed safety information .

Future Directions

The use of Boc groups in organic synthesis is a well-established technique, and research continues into developing more efficient methods for adding and removing these groups . Additionally, the Boc group is used in the synthesis of many complex organic molecules, including pharmaceuticals, so research into new synthetic routes using Boc-protected amines could have significant implications for drug development .

properties

IUPAC Name

methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)16-7-5-6-10(16)11-15-9(8-20-11)12(17)19-4/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZGXZROQPVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate
Reactant of Route 4
Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate
Reactant of Route 5
Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.